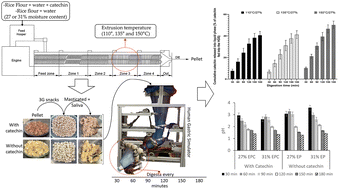Understanding the physical breakdown and catechin bioaccessibility of third generation extruded snacks enriched with catechin using the human gastric simulator†
Food & Function Pub Date: 2023-12-19 DOI: 10.1039/D3FO03857B
Abstract
The nutritional quality of third-generation snacks prepared from rice flour by extrusion can be improved by the addition of polyphenols such as catechins, which are known to be more stable at high temperatures. However, the extrusion parameters can impact the breakdown and release of bioactive compounds and decrease the catechin bioaccessibility. Accordingly, this study investigated the impact of different extrusion parameters, including different extrusion temperatures (110, 135, and 150 °C) and moisture content prior to extrusion (27 and 31%), on the breakdown and bioaccessibility of catechin-enriched snacks during in vitro dynamic digestion using the Human Gastric Simulator (HGS). The extrusion parameters did not significantly impact most measured variables by themselves, indicating that within the tested ranges, any of the processing conditions could be used to produce a product with similar digestive behavior. However, the interaction of extrusion parameters (temperature and moisture content) played a significant role in the snack behavior during digestion. For example, the combination of 27% moisture content and 150 °C extrusion temperature had higher catechin bioaccessibility and higher starch hydrolysis than the other treatments. Overall, these findings suggest that the processing conditions of third generation snacks enriched with catechin can be optimized within certain ranges with limited modifications in the digestive properties.


Recommended Literature
- [1] Hexanuclear Cu3O–3Cu triazole-based units as novel core motifs for high nuclearity copper(ii) frameworks†
- [2] Studies on the analytical chemistry of hafnium and zirconium. Part I. A review of methods for the determination of hafnium and zirconium in admixture
- [3] Highly efficient removal of organic pollutants by ultrahigh-surface-area-ethynylbenzene-based conjugated microporous polymers via adsorption–photocatalysis synergy†
- [4] Correction: CCL01, a novel formulation composed of Cuscuta seeds and Lactobacillus paracasei NK112, enhances memory function via nerve growth factor-mediated neurogenesis
- [5] Ascertaining genuine SERS spectra of p-aminothiophenol
- [6] A non-fullerene electron acceptor based on central carbazole and terminal diketopyrrolopyrrole functionalities for efficient, reproducible and solution-processable bulk-heterojunction devices†
- [7] Front cover
- [8] High performance NaxCoO2 as a cathode material for rechargeable sodium batteries†
- [9] Effect of the nature of protecting group at O-4 on stereoselectivity of glycosylation by 4-O-substituted 2,3-di-O-benzylfucosyl bromides
- [10] Study of binary and ternary metal complexes containing the sulfato ligand: molecular models for selected non-catalytic sites in sulfurylase†

Journal Name:Food & Function
Research Products
-
CAS no.: 14104-19-9
-
CAS no.: 124387-19-5
-
CAS no.: 17117-21-4









